molecular formula C7H18ClN3O3 B12772739 Indospicine hydrochloride monohydrate CAS No. 76467-71-5

Indospicine hydrochloride monohydrate

Cat. No.: B12772739
CAS No.: 76467-71-5
M. Wt: 227.69 g/mol
InChI Key: LAVNSTLILGBRFK-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indospicine hydrochloride monohydrate: is a derivative of indospicine, an amino acid not found in proteins. It is primarily found in certain species of the Indigofera plant. This compound is known for its hepatotoxic properties, causing liver damage and reproductive issues in mammals, particularly in dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indospicine hydrochloride monohydrate can be synthesized from L-homoserine lactone through a series of reactions. The key steps include a zinc-mediated Barbier reaction with acrylonitrile and a Pinner reaction to introduce the amidine moiety .

Industrial Production Methods: The industrial production of this compound involves the extraction of indospicine from Indigofera species, followed by its crystallization as a hydrochloride monohydrate. The compound is typically obtained as needle-like crystals from aqueous ethanol, with a melting point of 131-134°C .

Chemical Reactions Analysis

Types of Reactions: Indospicine hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline conditions.

    Substitution: Strong acidic conditions.

Major Products:

Scientific Research Applications

Indospicine hydrochloride monohydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of indospicine hydrochloride monohydrate involves its hepatotoxic effects. It is known to cause liver damage by interfering with normal liver function. The compound’s molecular targets include liver cells, where it disrupts normal cellular processes, leading to cell damage and apoptosis .

Comparison with Similar Compounds

Uniqueness: Indospicine hydrochloride monohydrate is unique due to its specific hepatotoxic effects and its occurrence in Indigofera species. Unlike arginine, it is not incorporated into proteins and has distinct toxicological properties .

Properties

CAS No.

76467-71-5

Molecular Formula

C7H18ClN3O3

Molecular Weight

227.69 g/mol

IUPAC Name

(2S)-2,7-diamino-7-iminoheptanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C7H15N3O2.ClH.H2O/c8-5(7(11)12)3-1-2-4-6(9)10;;/h5H,1-4,8H2,(H3,9,10)(H,11,12);1H;1H2/t5-;;/m0../s1

InChI Key

LAVNSTLILGBRFK-XRIGFGBMSA-N

Isomeric SMILES

C(CCC(=N)N)C[C@@H](C(=O)O)N.O.Cl

Canonical SMILES

C(CCC(=N)N)CC(C(=O)O)N.O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.